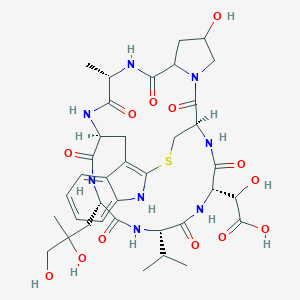
2-Chlor-4-methylpyridin
Übersicht
Beschreibung
2-Chloro-4-methylpyridine, also known as 2-Chloro-4-picoline, is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, characterized by a chlorine atom and a methyl group attached to the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methylpyridine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
It’s known to react with 3,5-bis(trifluoromethyl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction .
Mode of Action
2-Chloro-4-methylpyridine interacts with its targets through chemical reactions. Specifically, it reacts with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine . This reaction is facilitated by a palladium-catalyzed cross-coupling process .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it has been used in palladium-catalyzed cross-coupling reactions to form complex organic molecules . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and reactivity of the resulting compounds.
Cellular Effects
The effects of 2-Chloro-4-methylpyridine on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-Chloro-4-methylpyridine can modulate the activity of specific enzymes and proteins within cells, leading to changes in metabolic pathways and gene expression . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, 2-Chloro-4-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved . Additionally, 2-Chloro-4-methylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methylpyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-methylpyridine is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methylpyridine can vary significantly with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of metabolic pathways . Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
2-Chloro-4-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can be metabolized through hydroxylation and other chemical modifications, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways are essential for the compound’s biological activity and its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-methylpyridine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-methylpyridine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, 2-Chloro-4-methylpyridine is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It reacts with boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding N-oxides or reduced to form 4-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: N-oxides and reduced pyridines are formed.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methylpyridine: Similar in structure but with the chlorine atom at the 5-position instead of the 4-position.
2-Chloro-4-methoxypyridine: Contains a methoxy group instead of a methyl group at the 4-position.
2-Chloro-6-methylpyridine: The methyl group is at the 6-position instead of the 4-position.
Uniqueness: 2-Chloro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific chlorine and methyl groups make it a valuable intermediate in various synthetic applications, offering versatility in chemical transformations .
Eigenschaften
IUPAC Name |
2-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVSTDHRRYQFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190241 | |
| Record name | 2-Chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3678-62-4 | |
| Record name | 2-Chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to producing 2-chloro-4-methylpyridine?
A1: Several methods exist for synthesizing 2-chloro-4-methylpyridine. One approach involves a multi-step process starting with 2-amino-4-methylpyridine. This method involves reacting the starting material with nitrite in acidic conditions, followed by treatment with phosphorus oxychloride (POCl3) to obtain 2-chloro-4-methylpyridine. [] Another synthetic route utilizes a palladium-catalyzed cross-coupling reaction between 2-chloro-4-methylpyridine and 3,5-bis(trifluoromethyl)phenylboronic acid. []
Q2: How can 2-chloro-4-methylpyridine be used in the synthesis of more complex molecules?
A2: 2-chloro-4-methylpyridine serves as a versatile building block in organic synthesis. For instance, it can be used as a starting material in the synthesis of substituted imidazole derivatives. [] One approach involves reacting 2-chloro-4-methylpyridine with ethyl -4- fluorobenzoate to form a ketone intermediate. This intermediate can then be subjected to a series of reactions, including oxidation with selenium dioxide and cyclization with aldehydes, to yield the desired imidazole derivatives. []
Q3: Has 2-chloro-4-methylpyridine been explored in the development of metal complexes for catalytic applications?
A3: Yes, research has explored the use of 2-chloro-4-methylpyridine in the synthesis of multinuclear chromium complexes. These complexes, when combined with methylaluminoxane (MAO), demonstrate catalytic activity in ethylene oligomerization reactions. [] The catalytic activity and product selectivity of these systems are influenced by factors such as reaction temperature, pressure, Al/Cr molar ratio, catalyst concentration, solvent, and catalyst structure. []
Q4: Are there studies investigating the structural properties of 2-chloro-4-methylpyridine and related compounds?
A4: Yes, researchers have investigated the structure of compounds derived from 2-chloro-4-methylpyridine using techniques like X-ray crystallography. For example, the crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, synthesized from 2-chloro-4-methylpyridine, has been determined. [] This compound exhibits intermolecular hydrogen bonding interactions in its solid-state structure. []
Q5: Have computational methods been employed to study the properties of 2-chloro-4-methylpyridine and its derivatives?
A5: Absolutely. Density functional theory (DFT) calculations, using basis sets like B3LYP/6-311++G(d,p), have been employed to investigate the structural, vibrational, electronic, and NMR properties of 2-chloro-4-methylpyridine and related molecules. [, ] These calculations provide valuable insights into the electronic structure, bonding characteristics, and spectroscopic properties of these compounds.
Q6: Is there research focusing on the synthesis and properties of 3-amino-2-chloro-4-methylpyridine?
A6: Yes, 3-amino-2-chloro-4-methylpyridine, a derivative of 2-chloro-4-methylpyridine, has been a subject of research. Studies have explored various synthetic routes to produce this compound, aiming for high yield and purity. [] Additionally, spectroscopic techniques like NMR and DFT calculations have been used to characterize its structure and properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















